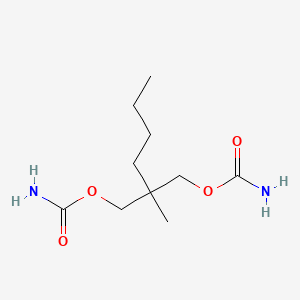![molecular formula C12H5FO3 B14743911 8-Fluoronaphtho[1,2-c]furan-1,3-dione CAS No. 1494-08-2](/img/structure/B14743911.png)
8-Fluoronaphtho[1,2-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoronaphtho[1,2-c]furan-1,3-dione is a chemical compound with the molecular formula C12H5FO3 It is a derivative of naphtho[1,2-c]furan-1,3-dione, where a fluorine atom is substituted at the 8th position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoronaphtho[1,2-c]furan-1,3-dione typically involves the fluorination of naphtho[1,2-c]furan-1,3-dione. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst like trifluoroacetic acid (TFA). The reaction is carried out under mild conditions, usually at room temperature, to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency. The use of environmentally friendly fluorinating agents and catalysts is also emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoronaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Fluoronaphtho[1,2-c]furan-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 8-Fluoronaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s fluorine atom enhances its binding affinity to the DNA, making it a potent agent in anticancer research. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[1,2-c]furan-1,3-dione: The parent compound without the fluorine substitution.
8-Chloronaphtho[1,2-c]furan-1,3-dione: A similar compound with a chlorine atom instead of fluorine.
8-Bromonaphtho[1,2-c]furan-1,3-dione: A similar compound with a bromine atom instead of fluorine.
Uniqueness
8-Fluoronaphtho[1,2-c]furan-1,3-dione is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its halogenated counterparts.
Propriétés
Numéro CAS |
1494-08-2 |
|---|---|
Formule moléculaire |
C12H5FO3 |
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
8-fluorobenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H5FO3/c13-7-3-1-6-2-4-8-10(9(6)5-7)12(15)16-11(8)14/h1-5H |
Clé InChI |
RBPOSWUZKJSBLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC3=C2C(=O)OC3=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)


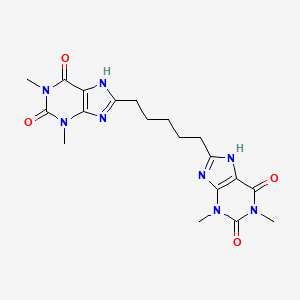

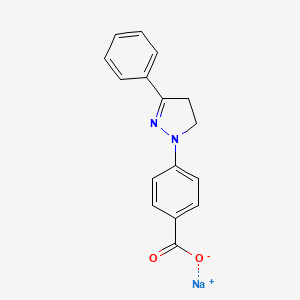

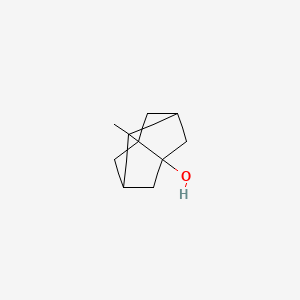
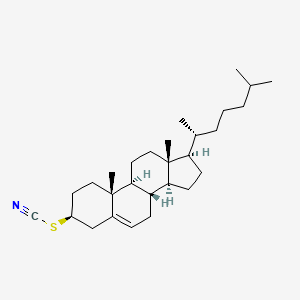


![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)

